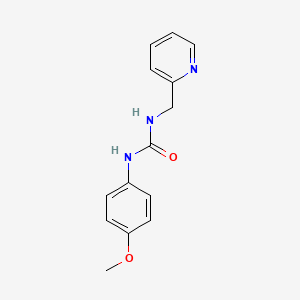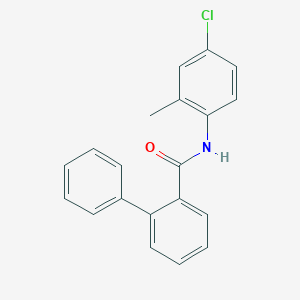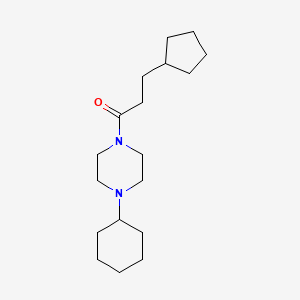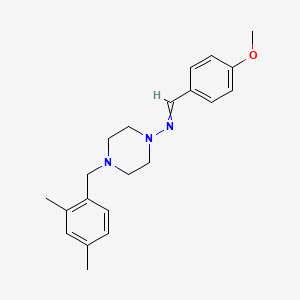
N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea, also known as MPMU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as an inhibitor of certain enzymes and as a potential treatment for certain diseases. In
作用機序
The mechanism of action of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea involves the inhibition of certain enzymes, as mentioned above. Specifically, N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea binds to the active site of the enzyme and prevents it from catalyzing its normal reaction. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea are dependent on the specific enzyme being targeted. For example, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function in patients with Alzheimer's disease. Other potential effects of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea include the inhibition of certain cancer cell growth and the reduction of inflammation.
実験室実験の利点と制限
One of the main advantages of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea for lab experiments is its well-established synthesis method and its potential for use as an inhibitor of certain enzymes. However, there are also limitations to the use of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research involving N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea. One area of research involves the development of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea derivatives with improved efficacy and reduced toxicity. Another area of research involves the use of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea and its potential side effects, which will be important for its development as a potential treatment for diseases.
合成法
The synthesis of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea involves the reaction of 4-methoxyphenyl isocyanate with 2-pyridinylmethylamine in the presence of a suitable solvent and catalyst. The resulting product is then purified through various methods, including recrystallization and column chromatography. This synthesis method has been well-established and is commonly used in scientific research.
科学的研究の応用
N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea as an inhibitor of certain enzymes. Enzymes are proteins that catalyze chemical reactions in the body, and the inhibition of certain enzymes can lead to the development of new treatments for diseases. N-(4-methoxyphenyl)-N'-(2-pyridinylmethyl)urea has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the development of Alzheimer's disease.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-7-5-11(6-8-13)17-14(18)16-10-12-4-2-3-9-15-12/h2-9H,10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBNIDKNJSZXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)

![1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)


![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)
